(5Z)-5-(2-methoxybenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5Z)-5-(2-methoxybenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-methoxybenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-methoxybenzaldehyde with 3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2-methoxybenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides in solvents like dimethylformamide or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(2-methoxybenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antimicrobial, anti-inflammatory, and anticancer activities. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains, reducing inflammation in animal models, and inducing apoptosis in cancer cells.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as infections, inflammatory disorders, and cancers.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in the production of high-value products.
Mechanism of Action
The mechanism of action of (5Z)-5-(2-methoxybenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, modulate inflammatory pathways, or induce apoptosis in cancer cells through the activation of specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(2-hydroxybenzylidene)-3-(3-hydroxypropyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(2-chlorobenzylidene)-3-(3-chloropropyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(2-nitrobenzylidene)-3-(3-nitropropyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
(5Z)-5-(2-methoxybenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c1-18-9-5-8-16-14(17)13(21-15(16)20)10-11-6-3-4-7-12(11)19-2/h3-4,6-7,10H,5,8-9H2,1-2H3/b13-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKVAPKVHNMGAS-RAXLEYEMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=CC=CC=C2OC)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C(=O)/C(=C/C2=CC=CC=C2OC)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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